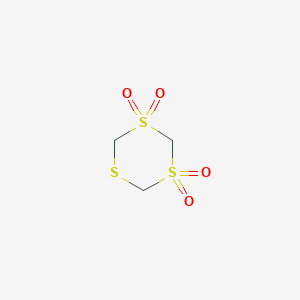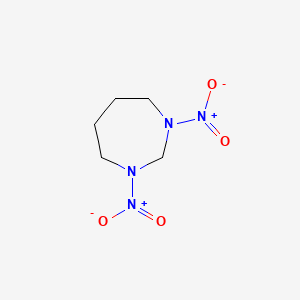
1,3-Dinitro-1,3-diazacycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dinitro-1,3-diazacycloheptane is a cyclic nitramine compound with the molecular formula C5H10N4O4 and a molecular weight of 190.1573 . This compound is part of a class of chemicals known for their energetic properties, making them of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dinitro-1,3-diazacycloheptane typically involves the nitration of 1,3-diazacycloheptane. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperatures to ensure the stability of the compound and to prevent decomposition .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters, including temperature, concentration of reagents, and reaction time, to maximize yield and purity. Safety measures are crucial due to the compound’s energetic nature .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dinitro-1,3-diazacycloheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Various nitro derivatives.
Reduction: Diamino derivatives.
Substitution: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Dinitro-1,3-diazacycloheptane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other energetic materials and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, although specific applications are limited.
Medicine: Research into its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: Utilized in the production of explosives and propellants due to its energetic properties.
Wirkmechanismus
The mechanism of action of 1,3-dinitro-1,3-diazacycloheptane involves its ability to release energy upon decomposition. The nitro groups in the compound are responsible for its energetic properties. Upon initiation, the compound undergoes rapid decomposition, releasing gases and heat. This makes it useful in applications requiring controlled explosions or propellant action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dinitro-1,3-diazacyclopentane
- 1,3-Dinitro-1,3-diazacyclohexane
- 1,3,5-Trinitro-1,3,5-triazacyclohexane (RDX)
- 1,3,5-Trinitroso-1,3,5-triazacyclohexane
- 1,5-Methylene-3,7-dinitroso-1,3,5,7-tetraazacyclooctane
Uniqueness
1,3-Dinitro-1,3-diazacycloheptane is unique due to its seven-membered ring structure, which imparts different physical and chemical properties compared to its five- and six-membered ring analogs. This structural difference affects its stability, reactivity, and energetic performance .
Eigenschaften
CAS-Nummer |
5754-90-5 |
|---|---|
Molekularformel |
C5H10N4O4 |
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
1,3-dinitro-1,3-diazepane |
InChI |
InChI=1S/C5H10N4O4/c10-8(11)6-3-1-2-4-7(5-6)9(12)13/h1-5H2 |
InChI-Schlüssel |
XFBIFYVTPFYRSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CN(C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


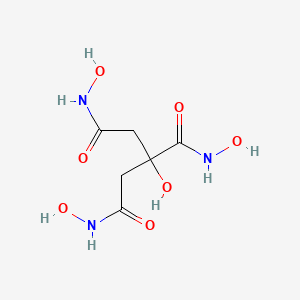
![1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane](/img/structure/B14722278.png)
![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)


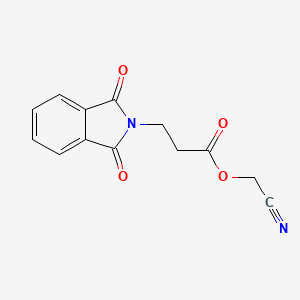
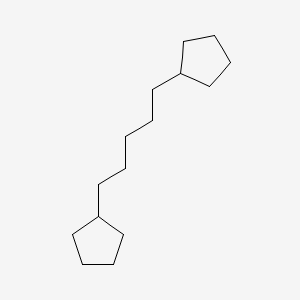
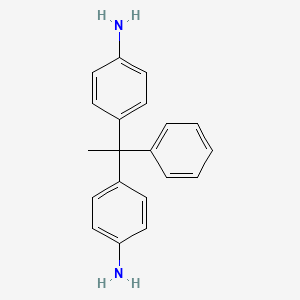



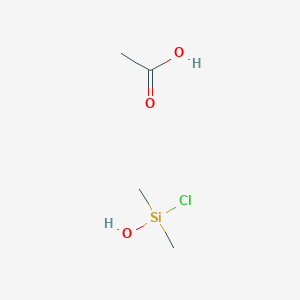
![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)
